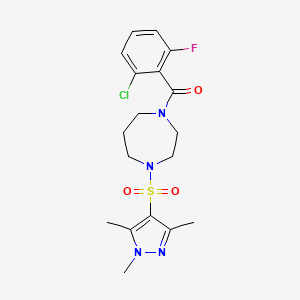
(2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C18H22ClFN4O3S and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , with the molecular formula C18H22ClFN4O3S and a molecular weight of 428.91 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a complex structure that includes a diazepane ring and a pyrazole moiety. The presence of halogen substituents (chlorine and fluorine) is significant as these modifications can enhance biological activity by influencing lipophilicity and receptor binding affinity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific compound has not been extensively studied in isolation; however, its structural components suggest potential activities based on similar compounds.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Examples of Related Compounds | Mechanism of Action |
|---|---|---|
| Antiviral | Celecoxib | COX inhibition; anti-inflammatory effects |
| Anticancer | Rimonabant | Cannabinoid receptor modulation |
| Antioxidant | Difenamizole | Free radical scavenging |
| Antidepressant | Fezolamide | H2-receptor agonism |
The biological activity of the pyrazole moiety is attributed to its ability to interact with various biological targets. For instance:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Receptor Modulation : Some compounds can modulate cannabinoid receptors, leading to analgesic and anti-inflammatory effects.
Case Studies
Recent studies have highlighted the potential of similar compounds in clinical settings:
- Antiviral Activity : A study on compounds with similar chlorofluorophenyl groups showed significant activity against HIV-1. The presence of specific substituents influenced the binding affinity to reverse transcriptase, suggesting that our compound may exhibit similar antiviral properties .
- Anticancer Properties : Research into fluorinated pyrazole derivatives indicated promising antiproliferative effects against various cancer cell lines (e.g., breast and lung cancer). The mechanism involved apoptosis induction through caspase activation .
- Neuropharmacological Effects : Pyrazole derivatives have been explored for their neuroprotective effects in models of neurodegeneration. The modulation of neurotransmitter systems was observed to alleviate symptoms in experimental models .
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O3S/c1-12-17(13(2)22(3)21-12)28(26,27)24-9-5-8-23(10-11-24)18(25)16-14(19)6-4-7-15(16)20/h4,6-7H,5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMYBJLTOQQYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














